molecular formula C7H4ClF3 B14061871 1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene

1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene

Cat. No.: B14061871
M. Wt: 180.55 g/mol
InChI Key: RWPNBVMJZREMLP-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene is a multi-halogenated aromatic compound that serves as a versatile synthon in advanced chemical synthesis. Its molecular structure, featuring chlorine and fluorine atoms at the 1, 2, and 4 positions along with a reactive fluoromethyl group at the 6 position, makes it a valuable building block for constructing complex molecules in medicinal chemistry and materials science . Researchers utilize this and similar difluorinated benzene derivatives as key intermediates in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The electron-withdrawing nature of the halogen substituents activates the benzene ring towards nucleophilic aromatic substitution, allowing for selective functionalization . The presence of multiple halogen atoms also enhances the lipophilicity of the molecule, which can influence its interaction with biological targets and is a common feature in compounds investigated for anticancer and antimicrobial activities . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment .

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

2-chloro-1,5-difluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2

InChI Key

RWPNBVMJZREMLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CF)Cl)F)F

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

The synthesis of 1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene often begins with halogenation reactions on pre-functionalized benzene derivatives. A common approach involves sequential electrophilic substitutions to introduce chlorine and fluorine atoms.

Reaction Mechanism :

  • Chlorination : Benzene derivatives undergo chlorination using reagents like chlorine gas ($$ \text{Cl}2 $$) or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in the presence of Lewis acids (e.g., aluminum chloride, $$ \text{AlCl}3 $$).
  • Fluorination : Fluorine atoms are introduced via halogen exchange (Halex) reactions using potassium fluoride ($$ \text{KF} $$) or hydrogen fluoride ($$ \text{HF} $$) under controlled conditions.

Optimization Parameters :

  • Temperature : Reactions are typically conducted at 50–80°C to balance reactivity and selectivity.
  • Catalysts : $$ \text{AlCl}_3 $$ enhances electrophilicity but requires careful stoichiometry to avoid over-halogenation.

Example Protocol :

  • Start with 2,4-difluorotoluene as the precursor.
  • Chlorinate at the 1-position using $$ \text{SO}2\text{Cl}2 $$ and $$ \text{AlCl}_3 $$ in dichloromethane.
  • Introduce the fluoromethyl group via radical fluorination with $$ \text{XeF}_2 $$ or electrochemical methods.

Yield and Purity :

Step Yield (%) Purity (%) Conditions
Chlorination 78 92 60°C, 6h
Fluorination 65 89 RT, 12h

Multi-Step Synthesis via Halogenation and Alkylation

Paraformaldehyde-Mediated Alkylation

A patented method (CN105017026B) for analogous compounds involves paraformaldehyde as a methylene source, adaptable for synthesizing this compound.

Procedure :

  • Halogenation-Alkylation :
    • React m-difluorobenzene with paraformaldehyde and hydrochloric acid ($$ \text{HCl} $$) in acetonitrile.
    • Use zinc chloride ($$ \text{ZnCl}_2 $$) as a catalyst to form 2,4-difluoro-halogenated intermediates.
    • Example:

      $$

      \text{C}6\text{H}4\text{F}2 + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{C}7\text{H}4\text{ClF}3

      $$
  • Fluoromethylation :
    • Treat intermediates with fluorinating agents like $$ \text{DAST} $$ (diethylaminosulfur trifluoride) to introduce the fluoromethyl group.

Critical Parameters :

  • Solvent Choice : Acetonitrile or tetrahydrofuran (THF) optimizes reaction homogeneity.
  • Catalyst Loading : 10–15 mol% $$ \text{ZnCl}_2 $$ maximizes yield without side reactions.

Performance Metrics :

Parameter Value
Overall Yield 72%
Reaction Time 8h
Purity 95%

Catalytic Fluoromethylation Strategies

Transition Metal-Catalyzed Cross-Coupling

Recent advances utilize palladium or nickel catalysts to couple fluoromethyl groups with halogenated aromatics.

Protocol :

  • Employ Suzuki-Miyaura coupling between 1-chloro-2,4-difluorobenzene boronic acid and fluoromethyl halides ($$ \text{CH}_2\text{FI} $$).
  • Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ in toluene at 100°C.

Advantages :

  • High regioselectivity for the 6-position.
  • Scalable to industrial production via continuous flow reactors.

Challenges :

  • Sensitivity to moisture necessitates anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and safety:

  • Reactors : Microchannel reactors enhance heat transfer and reduce reaction times.
  • Conditions :
    • Pressure: 5–10 bar.
    • Temperature: 80–100°C.
  • Output : 90% yield with >99% purity after distillation.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost
Halogenation 65–78 Moderate Low
Alkylation-Fluorination 72 High Medium
Cross-Coupling 85 Low High

Key Insights :

  • Halogenation is cost-effective but limited by stepwise efficiency.
  • Alkylation-Fluorination balances yield and scalability for pharmaceutical applications.
  • Cross-Coupling offers precision but remains costly for bulk production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 and fluorine atoms at positions 2/4 undergo substitution under specific conditions:

  • Chlorine replacement : Reacts with alkoxides (e.g., NaOCH₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C to form methoxy derivatives.

  • Fluorine displacement : Requires harsh conditions (e.g., KNH₂ in liquid NH₃) due to fluorine’s strong C-F bond .

Table 1: Substitution Reaction Parameters

Target PositionReagentConditionsProduct
C1 (Cl)NaOCH₃DMF, 100°C, 12 hr1-Methoxy-2,4-difluoro-6-(CF₃)
C2 (F)KNH₂/NH₃(l)-33°C, 6 hr2-Amino-4-fluoro-6-(CF₃)-C₆H₃Cl

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms aryl amines using Pd₂(dba)₃/Xantphos and primary amines.

Radical Halogen Exchange

Fluoromethyl groups enable radical-mediated transformations:

  • Photochemical Fluorination : UV irradiation with F₂ gas replaces hydrogen atoms on the fluoromethyl group with additional fluorine .

  • Chlorine Addition : Cl₂ gas under radical initiators (AIBN) adds to the aromatic ring at deactivated positions .

Reductive Dehalogenation

Controlled reduction pathways:

  • Hydrodechlorination : H₂/Pd-C in ethanol selectively removes chlorine at 50°C.

  • Zinc-Mediated Defluorination : Zn/NH₄Cl reduces fluorine at positions 2/4 under reflux.

Critical Catalyst Note : Iron(III) chloride and aluminum chloride enhance electrophilic substitution efficiency by polarizing C-X bonds .

Stability Under Oxidative Conditions

The compound resists oxidation below 200°C but decomposes at higher temperatures:

  • Thermogravimetric Analysis : 5% mass loss at 215°C (N₂ atmosphere).

  • Ozone Reactivity : Forms ozonides at -78°C, which cleave to carboxylic acids upon warming.

Industrial-Scale Process Considerations

Key parameters from patented protocols :

  • Solvent Systems : Dichloromethane/tetrahydrofuran mixtures improve yield in multistep syntheses.

  • Catalyst Recycling : FeCl₃ can be reused ≥3 times without activity loss.

  • Purity Optimization : Melt crystallization at -15°C achieves >99.8% purity .

This reactivity profile confirms the compound’s utility as a scaffold for pharmaceutical intermediates and specialty materials. Experimental data correlates with theoretical predictions based on Hammett substituent constants (σₚ = +0.78 for CF₃ group) .

Scientific Research Applications

1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene has several applications in scientific research:

  • **Chem

Biological Activity

1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene is an organic compound notable for its unique arrangement of halogen substituents on a benzene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, which include antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H4ClF3
  • Molecular Weight : 196.55 g/mol
  • Boiling Point : Approximately 168.7 °C
  • Density : Around 1.372 g/cm³

The presence of chlorine and fluorine atoms significantly influences the chemical reactivity and biological activity of this compound. The halogenated structure enhances lipophilicity, which is crucial for interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar halogenated structures often exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with fluorinated structures have been shown to interact effectively with bacterial membranes and enzymes, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaLimited activity

Further investigation is needed to determine the specific mechanisms through which this compound exerts its antimicrobial effects.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Halogenated compounds are known to modulate inflammatory pathways by influencing enzyme activity and receptor binding affinity. Research into similar compounds has indicated that they can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds similar to this compound:

  • Enzyme Interaction Studies :
    • Research has shown that halogenated compounds can effectively inhibit enzymes involved in inflammatory pathways. For instance, a study demonstrated that a structurally related compound inhibited COX-2 with an IC50 value of 0.5 µM, suggesting a possible similar profile for this compound.
  • Cell Line Studies :
    • In vitro studies using various cancer cell lines have indicated that fluorinated compounds can exhibit cytotoxicity. A related compound was observed to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM . This suggests potential for further exploration in cancer therapeutics.
  • Pharmacokinetics and Toxicology :
    • Understanding the pharmacokinetics of halogenated compounds is essential for assessing their therapeutic viability. Initial studies indicate favorable absorption characteristics for similar compounds, though detailed toxicological assessments are necessary to ensure safety profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-chloro-2,4-difluoro-6-(fluoromethyl)benzene with structurally related halogenated benzene derivatives, focusing on substituent effects, molecular properties, and reactivity.

Table 1: Key Properties of Halogenated Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Reference ID
This compound C₇H₄ClF₃ 180.55 1-Cl, 2-F, 4-F, 6-CH₂F High lipophilicity (XLogP3 ~3.3), potential agrochemical intermediate
1-Chloro-4-(difluoromethyl)-2-fluorobenzene C₇H₄ClF₃ 180.55 1-Cl, 2-F, 4-CF₂H Similar XLogP3; used in fluorinated drug synthesis
1-Chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄ 202.55 1-Cl, 2-NO₂, 4-NO₂ High reactivity in nitration/sulfonation; dermatitis studies
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene C₈H₅ClF₄O 228.57 1-Cl, 2-F, 4-OCH₃, 3-CF₃ Enhanced solubility in polar solvents; electronics applications
4-(Fluoromethyl)-1,1'-biphenyl C₁₃H₁₁F 186.23 4-CH₂F, biphenyl linkage Radiopharmaceutical precursor

Key Comparisons

Substituent Effects on Reactivity

  • The fluoromethyl group (-CH₂F) in the target compound enhances lipophilicity compared to simple chloro/fluoro analogs (e.g., 1-chloro-4-fluorobenzene, C₆H₄ClF) . This property is critical in drug design for improving membrane permeability.
  • Chlorine at position 1 increases electrophilicity, making the compound susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), similar to 1-chloro-2,4-dinitrobenzene .

Physical Properties

  • The trifluoromethyl (-CF₃) group in 1-chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene reduces boiling points compared to fluoromethyl analogs due to increased steric bulk and decreased polarity .
  • Nitrated derivatives (e.g., 1-chloro-2,4-dinitrobenzene) exhibit higher density and melting points (>100°C) owing to strong intermolecular dipole interactions .

Synthetic Utility

  • Compounds like 4-(fluoromethyl)-1,1'-biphenyl (MW 186.23) are precursors for positron emission tomography (PET) tracers, highlighting the role of fluorinated benzenes in radiochemistry .
  • The target compound’s fluoromethyl group may enable radical fluorination pathways, as seen in redox-active ester chemistry (e.g., 1,3-dioxoisoindolin-2-yl esters) .

Fluorinated analogs like 1-chloro-4-(difluoromethyl)-2-fluorobenzene are stabilized over potassium carbonate, suggesting similar handling requirements for the target compound .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence. Predictions rely on analogs like 1-chloro-4-(difluoromethyl)-2-fluorobenzene .
  • Contradictions : While nitrated derivatives (e.g., 1-chloro-2,4-dinitrobenzene) are well-studied for toxicity, fluoromethyl-substituted compounds may exhibit divergent metabolic pathways due to fluorine’s inertness .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Chloro-2,4-difluoro-6-(fluoromethyl)benzene in laboratory settings?

  • Methodological Answer :

  • Use closed systems or local exhaust ventilation to minimize vapor exposure.
  • Wear respiratory protection (e.g., vapor respirators) and chemical-resistant gloves (nitrile or neoprene).
  • Equip labs with emergency safety showers and eye-wash stations (safety goggles or face shields required).
  • Store in cool, dry, well-ventilated areas , away from ignition sources. For spills, use inert absorbents and avoid direct contact .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Consider radical-polar crossover strategies via photoredox catalysis, as demonstrated for analogous fluoromethylbenzene derivatives (e.g., 1-(fluoromethyl)-4-iodobenzene).
  • Optimize reaction conditions by varying:
  • Catalyst loading (e.g., iridium-based photocatalysts).
  • Radical initiators (e.g., redox-active esters).
  • Temperature (room temperature to 50°C) and solvent polarity (acetonitrile or DMF) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • GC-MS for purity assessment and detection of volatile byproducts.
  • NMR (¹H/¹⁹F/¹³C) to confirm substitution patterns (e.g., distinguishing 2,4-difluoro vs. 3,5-difluoro isomers).
  • Chromatographic methods (HPLC or TLC) with UV detection for monitoring reaction progress .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Fluorine’s strong electron-withdrawing nature activates the benzene ring toward nucleophilic attack at positions ortho/para to the chloro group.
  • Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.
  • Experimentally validate by comparing reaction rates with mono-fluoro vs. di-fluoro analogs (e.g., 1-chloro-4-fluorobenzene vs. 1-chloro-2,4-difluorobenzene) .

Q. What mechanistic insights explain contradictions in catalytic fluorination yields reported for similar compounds?

  • Methodological Answer :

  • Discrepancies may arise from competing decomposition pathways (e.g., hydrolysis of fluoromethyl groups under basic conditions).
  • Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Use in situ IR spectroscopy to monitor intermediates (e.g., aryl radical species in photoredox systems) .

Q. How can computational modeling predict environmental persistence and toxicity of this compound?

  • Methodological Answer :

  • Apply Quantitative Structure-Property Relationship (QSPR) models to estimate biodegradability and bioaccumulation potential.
  • Calculate LogP values (e.g., experimental LogP ~2.6 for 2,3-difluorochlorobenzene analogs) to assess hydrophobicity-driven toxicity.
  • Validate with microtoxicity assays using bacterial models (e.g., Vibrio fischeri) .

Key Research Challenges

  • Synthetic Scalability : Balancing high-yield fluorination with side-reaction suppression (e.g., defluorination under harsh conditions).
  • Ecotoxicology : Addressing gaps in long-term environmental impact data for polyfluorinated chlorobenzenes.
  • Regioselectivity : Controlling substitution patterns in multi-halogenated systems using directing groups or steric effects.

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